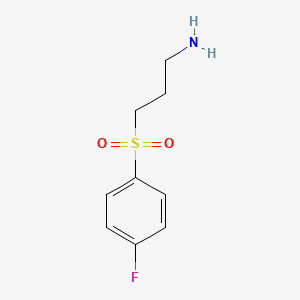
3-(4-Fluorophenylsulfonyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Fluorophenyl)sulfonyl)propan-1-amine is an organic compound with the molecular formula C9H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-propan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)sulfonyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 3-aminopropanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 3-aminopropanol and triethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 3-((4-Fluorophenyl)sulfonyl)propan-1-amine.
Industrial Production Methods
In an industrial setting, the production of 3-((4-Fluorophenyl)sulfonyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-((4-Fluorophenyl)sulfonyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.
科学研究应用
3-((4-Fluorophenyl)sulfonyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)propan-1-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Fluorophenyl)propan-1-amine: Lacks the sulfonyl group, which can affect its chemical reactivity and biological activity.
3-(4-Chlorophenyl)sulfonylpropan-1-amine: The chlorine atom can alter the compound’s electronic properties and reactivity.
3-(4-Methylphenyl)sulfonylpropan-1-amine: The methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
3-((4-Fluorophenyl)sulfonyl)propan-1-amine is unique due to the presence of both the fluorophenyl and sulfonyl groups. The fluorine atom can enhance the compound’s stability and lipophilicity, while the sulfonyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
生物活性
3-(4-Fluorophenylsulfonyl)propan-1-amine, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H12FNO2S, characterized by a fluorophenyl group attached to a sulfonyl-propan-1-amine backbone. The presence of the fluorine atom enhances its stability and lipophilicity, while the sulfonyl group allows for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonyl group participates in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition and receptor modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may have applications in treating diseases related to enzyme dysregulation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxicity Studies : In vitro studies have shown that the compound displays low cytotoxicity on various cell lines, including HepG2 and THP1 cells, with CC50 values greater than 100 µM .
Case Studies and Experimental Data
A series of studies have evaluated the pharmacokinetic properties and biological efficacy of this compound:
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-(4-Fluorophenyl)propan-1-amine | Lacks sulfonyl group | Reduced reactivity and biological activity |
| 3-(4-Chlorophenyl)sulfonylpropan-1-amine | Chlorine alters electronic properties | Varies in enzyme binding affinity |
| 3-(4-Methylphenyl)sulfonylpropan-1-amine | Methyl group affects sterics | Different interaction profiles with targets |
属性
分子式 |
C9H12FNO2S |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C9H12FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7,11H2 |
InChI 键 |
YAANZARDVQWSEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















